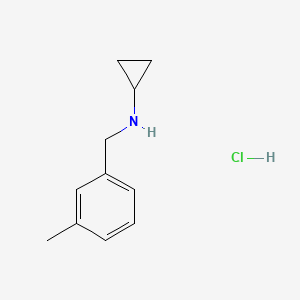

N-(3-methylbenzyl)cyclopropanamine hydrochloride

Descripción general

Descripción

N-(3-methylbenzyl)cyclopropanamine hydrochloride, also known as MBCP, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine salt with a molecular weight of 243.77 g/mol and a melting point of 176 °C. MBCP is a white crystalline solid that is soluble in water and other organic solvents. MBCP is a versatile compound that is used in a variety of scientific research applications, including in biochemical and physiological research, drug synthesis and development, and other laboratory experiments.

Aplicaciones Científicas De Investigación

CNS Therapeutic Agent

N-(3-methylbenzyl)cyclopropanamine hydrochloride has been linked to the field of central nervous system (CNS) therapeutics. Specifically, it is associated with the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme playing a crucial role in the methylation of histones, a process intimately linked to gene expression regulation. The inhibition of LSD1 has shown promise in treating various CNS-related conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compound falls into a broader category of functionalized cyclopropanamine inhibitors targeting LSD1 (B. Blass, 2016).

Chemometric Analysis

Another dimension of research involving this compound pertains to chemometric analysis. It has been used in the development of multivariate regression models for determining the enantiomeric composition of samples. This approach involves spectral data analysis in the presence of sodium dodecyl sulfate and mixed cyclodextrin host molecules, showcasing the compound’s role in enhancing analytical methodologies (S. O. Fakayode, M. A. Busch, & K. W. Busch, 2006).

Organic Synthesis and Chemical Reactions

Furthermore, N-(3-methylbenzyl)cyclopropanamine hydrochloride is relevant in various organic synthesis processes and chemical reactions. These include:

- Participation in one-pot three-component reactions for the conversion of certain alkylhydroxylamine hydrochlorides, contributing to the synthesis of 3-spirocyclopropanated 2-azetidinones (A. Zanobini, A. Brandi, & A. Meijere, 2006).

- Involvement in cyclopropanation reactions, such as the Simmons-Smith reaction, which is fundamental in the field of organic synthesis (Masaharu Nakamura, Atsushi Hirai, & E. Nakamura, 2003).

- Utility in iron-catalyzed cyclopropanation reactions in aqueous media, showcasing its role in environmentally friendly and diastereoselective synthesis processes (B. Morandi, Amund Dolva, & E. Carreira, 2012).

- Application in synthetic technology for the production of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).

Propiedades

IUPAC Name |

N-[(3-methylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)8-12-11-5-6-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPUQUOTWBKYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbenzyl)cyclopropanamine hydrochloride | |

CAS RN |

1332530-32-1 | |

| Record name | Benzenemethanamine, N-cyclopropyl-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.